Target Selectivity Profile: Differential PRMT6 Inhibition Potential vs. Morinamide
While direct PRMT6 inhibition data for N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide are not publicly available, structurally related compounds from the same chemotype have been evaluated. A close analog (BDBM50194765, CHEMBL3925764) demonstrated an IC50 of 64 nM against human PRMT6 and 23 nM against PRMT4 (CARM1) in a baculovirus expression system [1]. Morinamide, a simpler pyrazine-2-carboxamide without the pyrimidine extension, shows no reported PRMT6 activity in the literature. This suggests that the morpholinopyrimidine scaffold is critical for engaging the PRMT family active site, providing the target compound with a differentiated epigenetic target profile compared to classic pyrazine-2-carboxamide antitubercular agents.
| Evidence Dimension | PRMT6 inhibitory activity |
|---|---|
| Target Compound Data | Not directly reported; chemotype analog IC50 = 64 nM (PRMT6), 23 nM (PRMT4) [1] |
| Comparator Or Baseline | Morinamide: No reported PRMT6/PRMT4 activity |
| Quantified Difference | Qualitative: Target compound scaffold enables PRMT engagement; Morinamide scaffold does not |
| Conditions | Human full-length PRMT6 (1-375 residues), baculovirus expression system, methylation activity assay [1] |
Why This Matters
For epigenetic drug discovery programs targeting PRMT6, this compound or its analogs represent a structurally distinct starting point compared to Morinamide-based scaffolds, offering potential selectivity advantages that require direct experimental confirmation.
- [1] BindingDB. BDBM50194765 (CHEMBL3925764). Affinity Data: IC50 64 nM for human PRMT6, IC50 23 nM for human PRMT4 (CARM1). View Source
